2-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid
Description
2-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid (hereafter referred to as the "target compound") is a naphthalimide-based carboxylic acid derivative with the molecular formula C₁₅H₁₁NO₄ and a molecular weight of 269.25 g/mol . Its structure comprises a benzo[de]isoquinoline-1,3-dione core linked to a propanoic acid moiety. The compound is identified by CAS numbers 86703-96-0 and 135980-46-0, with ChemSpider ID 119595 . It is commercially available in bulk quantities and high-purity forms, indicating its relevance in synthetic chemistry and pharmaceutical research .
The benzo[de]isoquinoline scaffold is known for its luminescent properties and biological activities, including antitumor and enzyme-inhibitory effects . The propanoic acid substituent enhances solubility and facilitates derivatization for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4/c1-8(15(19)20)16-13(17)10-6-2-4-9-5-3-7-11(12(9)10)14(16)18/h2-8H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMLTYQVHBXGLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135980-46-0 | |
| Record name | 2-(1,3-DIOXO-1H-BENZO(DE)ISOQUINOLIN-2(3H)-YL)PROPANOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Imidization with Amino Propanoic Acid
One common method involves reacting 1,8-naphthalic anhydride with 3-aminopropanoic acid or its derivatives in a suitable solvent such as ethanol or dimethylformamide (DMF):
- Procedure : The anhydride (1 mmol) is suspended or dissolved in ethanol or dry DMF, then 3-aminopropanoic acid (1–1.3 mmol) is added along with a base such as DBU or triethylamine.
- Conditions : The mixture is stirred at elevated temperatures (75–85 °C) for several hours (4–16 h), with reaction progress monitored by thin-layer chromatography (TLC).
- Workup : After completion, the reaction mixture is quenched with ice-cold water, filtered, and purified by column chromatography using ethyl acetate/hexane or similar eluents.
- Yield : High yields are reported, typically in the range of 81–98%.
- Characterization : The product is confirmed by LC-MS with molecular ion peaks consistent with the expected molecular weight (e.g., [M + H]^+ = 269 for C15H11NO4).
Activation of Hydroxyl or Carboxyl Groups Using CDI
An alternative approach uses 1,1′-carbonyldiimidazole (CDI) to activate hydroxyl or carboxyl groups for subsequent coupling:
- Procedure : CDI (4 mmol) is added to a solution of a diol or amino acid derivative in tetrahydrofuran (THF), stirred at room temperature or slightly elevated temperatures for 16 h.
- Outcome : This forms an activated intermediate that can cyclize or couple to form the imide ring and propanoic acid moiety.
- Purification : The crude product is purified by silica gel chromatography.
- Yield : Around 85% yield of the pure white solid product.
Coupling with Amino Alcohols or Diamines
- Using amino alcohols such as 3-amino-1-propanol allows the formation of hydroxypropyl derivatives, which can be further oxidized or modified to the propanoic acid.
- Diamines like 1,3-diaminopropane can be used to form bis-imide compounds, which are structurally related and can be precursors to the target acid.
Representative Experimental Data Table
| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Product Description | Analytical Data (LC-MS) |
|---|---|---|---|---|---|---|---|
| 1 | 1,8-Naphthalic anhydride + 3-aminopropanoic acid + DBU | Dry DMF | 85 °C | 4 h | 98 | White solid, pure by TLC | [M + H]^+ = 269 |
| 2 | 1,8-Naphthalic anhydride + 1,3-diaminopropane | Ethanol | 75 °C | Overnight | 81 | Solid, purified by column chromatography | [M + H]^+ = 255 (related amine derivative) |
| 3 | 1,1′-Carbonyldiimidazole + 1,4-butanediol | THF | Room temp | 16 h | 85 | White solid, silica gel purified | [M + H]^+ = 279 (related intermediate) |
Research Findings and Optimization Notes
- Reaction Monitoring : TLC and LC-MS are essential for tracking reaction progress and confirming product formation.
- Purification : Silica gel chromatography with ethyl acetate/hexane or dichloromethane/methanol mixtures is effective for isolating pure compounds.
- Solvent Choice : Dry DMF and THF are preferred for coupling reactions due to their ability to dissolve reagents and facilitate nucleophilic attack.
- Base Selection : DBU and triethylamine are commonly used to neutralize acids formed during the reaction and promote imide formation.
- Temperature Control : Moderate heating (75–85 °C) accelerates the reaction without decomposing sensitive intermediates.
Summary of Key Synthetic Routes
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct imidization | 1,8-Naphthalic anhydride + 3-aminopropanoic acid | DBU or triethylamine | 75–85 °C, 4–16 h | High yield, straightforward | Requires careful temperature control |
| CDI activation | Diol or amino acid + CDI | CDI | Room temp to mild heating, 16 h | Efficient activation, good yields | CDI is moisture sensitive |
| Coupling with diamines | 1,8-Naphthalic anhydride + diamines | Ethanol, reflux | Overnight | Produces related derivatives | May require further modification |
Additional Notes from Crystallographic and Analytical Studies
- Crystallization of the product can be achieved by controlled solvent evaporation from methanol with acid catalysis (e.g., H2SO4), yielding crystals suitable for X-ray diffraction analysis.
- Structural data confirm the formation of the imide ring and the propanoic acid side chain, supporting the synthetic route's validity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and reaction conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, which may have different chemical properties.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzo[de]isoquinoline core or the propanoic acid group are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Halogenating agents, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds related to 2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-YL)propanoic acid exhibit significant anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting a potential role as a chemotherapeutic agent. For instance, a study demonstrated that these compounds can inhibit the growth of breast cancer cells by triggering specific apoptotic pathways .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. It has been found to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases. By inhibiting pro-inflammatory cytokines, it may help reduce inflammation and associated pain .
Pharmacological Applications
Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress and apoptosis in vitro, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. Its efficacy against drug-resistant bacteria makes it a candidate for developing new antibiotics .
Materials Science Applications
Polymer Chemistry
In materials science, derivatives of this compound are being explored for their potential use in polymer chemistry. Due to their unique chemical structure, they can serve as monomers or crosslinking agents in the synthesis of novel polymers with enhanced mechanical and thermal properties .
Nanotechnology
Research into nanomaterials has identified the potential of using this compound in the fabrication of nanoparticles. These nanoparticles can be utilized for drug delivery systems, enhancing the bioavailability and targeting of therapeutic agents .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Induced apoptosis in breast cancer cell lines; effective at low concentrations. |
| Study B | Anti-inflammatory Effects | Reduced levels of pro-inflammatory cytokines; potential treatment for arthritis. |
| Study C | Neuroprotective Effects | Protected neuronal cells from oxidative stress; implications for neurodegenerative diseases. |
| Study D | Antimicrobial Activity | Effective against drug-resistant bacterial strains; potential for new antibiotic development. |
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in critical cellular processes.
Comparison with Similar Compounds
The target compound belongs to a broader class of naphthalimide and isoindoline derivatives. Below is a systematic comparison with structurally and functionally related compounds:
Structural Analogues with Modified Acid Chains
Key Observations :
- Replacing the propanoic acid with acetic acid (Alrestatin) reduces molecular weight and alters bioactivity, but increases toxicity risks .
- Esterification (methyl ester) improves crystallinity, as evidenced by its well-defined monoclinic structure .
- Chirality and bulky substituents (e.g., phenyl group) may enhance target specificity but complicate synthesis .
Isoindoline-Based Analogues
Key Observations :
- Isoindoline derivatives exhibit simplified aromatic systems compared to benzo[de]isoquinoline, reducing conjugation and luminescence .
- Nitrophenyl groups introduce electron-withdrawing effects, altering redox properties .
Pharmacological and Physicochemical Comparisons
- Antitumor Activity: Organotin(IV) complexes of the target compound show luminescence and cytotoxicity against cancer cells (e.g., HeLa), whereas Alrestatin lacks metal-binding capacity .
- Enzyme Inhibition : The sulfamoyl analogue exhibits superior binding affinity (-8.53 kcal/mol) compared to the parent compound, suggesting improved selectivity for enzyme targets .
- Crystallinity: The methyl ester derivative’s monoclinic crystal system (P21/c) contrasts with Alrestatin’s orthorhombic structure, impacting solubility and stability .
Biological Activity
2-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid, also known as alrestatin, is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
- IUPAC Name : 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid
- CAS Number : 51411-04-2
- Molecular Formula : C14H9NO4
- Molecular Weight : 255.23 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been shown to act as an aldose reductase inhibitor, which is crucial in the management of secondary complications in diabetes. The inhibition of this enzyme helps reduce the accumulation of sorbitol and fructose, thereby mitigating diabetic complications such as neuropathy and retinopathy .
Pharmacological Applications
Research indicates that this compound exhibits various pharmacological properties:
- Aldose Reductase Inhibition : Alrestatin has been developed for treating diabetic complications by inhibiting aldose reductase. This action is vital in reducing oxidative stress and cellular damage associated with diabetes .
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess antitumor properties. The structural features allow for interactions with cancer cell pathways, potentially leading to apoptosis in malignant cells .
- Antioxidant Properties : The compound has shown promise in reducing oxidative stress markers in biological systems, indicating potential use as an antioxidant agent .
Case Studies and Research Findings
A number of studies have explored the efficacy and safety of this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid and its derivatives?
- Methodological Answer : The compound and its derivatives are synthesized via esterification, acid-catalyzed reactions, or nucleophilic substitution. For example, ester derivatives are prepared by refluxing the parent acid with methanol and H₂SO₄, followed by controlled solvent evaporation to yield crystals . Alternative routes involve reacting intermediates like 1,8-naphthalic anhydride with hydroxylamine or trifluoromethanesulfonyl chloride under controlled conditions (e.g., 10°C for 7 hours) . Key parameters include reaction time, solvent selection (e.g., CH₃CN for electrochemical studies), and purification via column chromatography or recrystallization.
Q. How is the crystal structure of this compound determined, and what are its key structural features?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the primary method. For the methyl ester derivative, SC-XRD reveals a monoclinic system (space group P21/c) with unit cell parameters a = 9.930(3) Å, b = 6.9807(18) Å, c = 18.954(5) Å, and β = 93.080(4)°. The structure exhibits a planar benzo[de]isoquinoline core with propanoate side-chain torsion angles influencing molecular packing . Hydrogen bonding and π-π stacking interactions stabilize the lattice, critical for predicting solubility and reactivity.
Q. What are the preliminary biological activities reported for this compound?
- Methodological Answer : Derivatives like 2-[[3-(1,3-dioxo-benzo[de]isoquinolin-2-yl)propyl]thio]benzoic acid (GRI 977143) show selective agonism for lysophosphatidic acid receptor 2 (LPA2), with EC₅₀ = 3.3 μM. Activity is assessed via caspase inhibition assays (e.g., caspases 3, 7, 8, 9) and anti-apoptotic effects in cell models . Structure-activity relationship (SAR) studies highlight the necessity of the sulfamoyl or thioether substituents for receptor specificity .
Advanced Research Questions
Q. How does electrochemical reduction influence the chiroptical properties of chiral derivatives?
- Methodological Answer : Spectroelectrochemical cells (e.g., optically transparent thin-layer electrochemical cells) enable in situ monitoring of redox states. For (S)- and (R)-methyl ester derivatives, cyclic voltammetry (CV) at 5 mV/s in CD₃CN reveals reversible radical anion formation. UV/Vis and vibrational circular dichroism (VCD) spectra show redshifted absorption bands (e.g., ~500 nm) and altered VCD signals post-reduction, critical for studying redox-driven chirality modulation .
Q. What computational approaches validate the enhanced binding affinity of sulfamoyl derivatives to LPA2?
- Methodological Answer : Molecular docking and free energy calculations (e.g., MM-GBSA) compare binding modes. For example, replacing a sulfur atom with a sulfamoyl group increases binding affinity from −7.94 kcal/mol to −8.53 kcal/mol due to improved hydrogen bonding with Arg3.28 and Lys3.29 residues in the LPA2 pocket . Density functional theory (DFT) optimizes ligand geometries, while molecular dynamics (MD) simulations assess stability over 100-ns trajectories.
Q. How do structural modifications impact metal complexation capabilities?
- Methodological Answer : The 1,3-dioxoisoquinoline moiety acts as a bidentate ligand. Coordination studies with transition metals (e.g., Cu²⁺, Fe³⁺) use UV/Vis titration and Job’s plot analysis to determine stoichiometry (typically 1:1 or 1:2 metal-ligand ratios). Chelation shifts the carbonyl IR stretching frequencies (Δν = 15–30 cm⁻¹), confirmed via FTIR. X-ray absorption spectroscopy (XAS) further elucidates coordination geometry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
